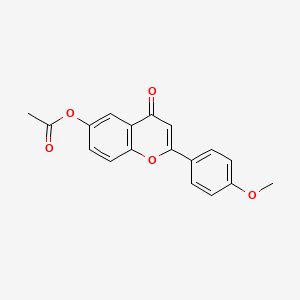
4-(acetylamino)-N-(2-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves structural modifications and coupling reactions to achieve the desired functionalities. For instance, the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for certain pharmaceuticals, involves a one-pot process from 1-(4-methoxyphenyl)propan-2-one, showcasing the synthetic strategies for related compounds (Wang Yong-mei, 2007).
Molecular Structure Analysis
Molecular structure and geometrical modelling are crucial for understanding the physical and chemical behavior of compounds. The analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction, IR spectroscopy, and quantum chemical computation reveals detailed insights into its crystal structure, molecular geometry, and electronic properties (S. Demir et al., 2015).
Chemical Reactions and Properties
The base-catalysed cyclisation of 2-(Substituted benzoylamino)benzamides to yield quinazolin-4-one derivatives illustrates the chemical reactivity of benzamide compounds and their potential to form structurally diverse molecules through ring closure mechanisms (J. Hanusek et al., 2002).
Physical Properties Analysis
Understanding the physical properties, including crystal morphology and stability, is essential for the practical application of chemical compounds. The synthesis, crystal structure elucidation, and characterization of N-(4-methylbenzyl)benzamide single crystals provide insights into their physical attributes and potential applications (Sahil Goel et al., 2017).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and potential as bioactive molecules, are of significant interest. For example, the investigation of novel piperidine derivatives for anti-acetylcholinesterase activity highlights the therapeutic potential of benzamide-based compounds in medical applications (H. Sugimoto et al., 1990).
Applications De Recherche Scientifique
Antifungal Activity
A study conducted by Montes et al. (2016) synthesized a collection of structurally related N-(4-halobenzyl)amides and evaluated their antimicrobial effects. The study aimed to understand the influence of structural changes in these compounds on inhibitory activity against strains of Candida albicans, Candida tropicalis, and Candida krusei. Findings suggest that certain structural features, such as a hydroxyl group in the para position and a methoxyl at the meta position, enhance antifungal activity for the amide skeletal structure (Montes et al., 2016).
Anticancer and Imaging Applications
Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, demonstrating high melanoma uptake. This study highlighted the potential of these compounds for imaging melanoma metastases and suggested possibilities for radionuclide therapy. The study also discussed the importance of structural features for improved uptake and tissue selectivity (Eisenhut et al., 2000).
Modulation of Histone Acetylation
Kraker et al. (2003) investigated CI-994, a compound structurally related to 4-(acetylamino)-N-(2-methoxybenzyl)benzamide, as a histone deacetylase (HDAC) inhibitor. The study found that CI-994 causes histone hyperacetylation in living cells and inhibits HDAC-1 and HDAC-2, suggesting its potential role in modulating gene expression related to cancer and other diseases (Kraker et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-acetamido-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)19-15-9-7-13(8-10-15)17(21)18-11-14-5-3-4-6-16(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCSABZAFYYLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(2-methoxybenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)


![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)


![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)